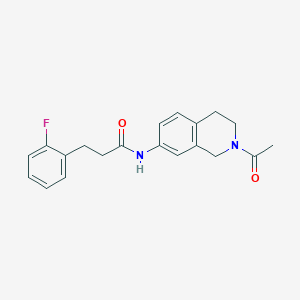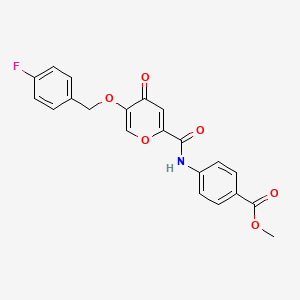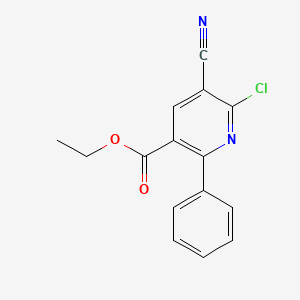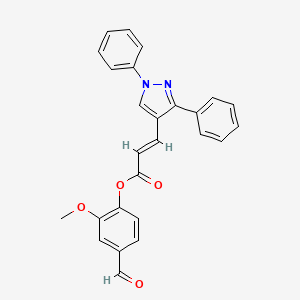
(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-formyl-2-methoxyphenyl with (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 4-carboxy-2-methoxyphenyl (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate.
Reduction: 4-hydroxymethyl-2-methoxyphenyl (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or altering its function. The pathways involved in these interactions can vary depending on the biological context and the specific target.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybiphenyl: Similar aromatic structure but lacks the pyrazole ring.
N-(1-ADAMANTYLCARBONYL)-N’-(2-METHYL-4-OXO-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL)THIOUREA: Contains a thienopyrimidine ring instead of a pyrazole ring.
Zwitterion: Contains both positive and negative charges but differs significantly in structure.
Uniqueness
(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(4-formyl-2-methoxyphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-31-24-16-19(18-29)12-14-23(24)32-25(30)15-13-21-17-28(22-10-6-3-7-11-22)27-26(21)20-8-4-2-5-9-20/h2-18H,1H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBMHJCXVYKISP-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2480636.png)
![2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2480637.png)

![N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2480640.png)
![methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate](/img/structure/B2480641.png)
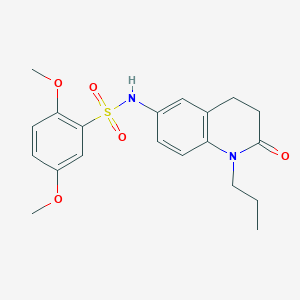
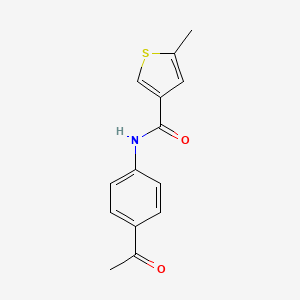
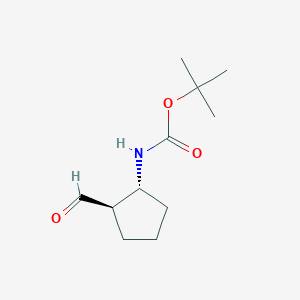
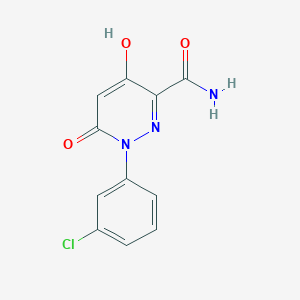
![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
